molecular formula C18H18N2O2 B1387513 ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate CAS No. 1171547-59-3

ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate

Cat. No.: B1387513
CAS No.: 1171547-59-3
M. Wt: 294.3 g/mol
InChI Key: KTMPAQFGUKVZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways . These interactions often involve binding to the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways . Furthermore, this compound may alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For instance, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies may result in sustained changes in cellular function, such as altered gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At high doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity . Threshold effects have been observed in studies, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. For example, certain enzymes may catalyze the conversion of this compound into metabolites that exhibit enhanced biological activity or reduced toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within certain cellular compartments can influence its activity and function. For instance, this compound may accumulate in the nucleus, where it can interact with DNA or transcription factors to modulate gene expression .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and cellular metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This method is a common approach for preparing 2-substituted indole derivatives. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common reagents and conditions used in these reactions include methanesulfonic acid for Fischer indole synthesis and various catalysts for facilitating the reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

Properties

IUPAC Name

ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-3-22-18(21)17-16(12-7-5-4-6-8-12)13-10-14(19)11(2)9-15(13)20-17/h4-10,20H,3,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMPAQFGUKVZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C(=C2)N)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate
Reactant of Route 2
ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate
Reactant of Route 6
ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.